

An In-depth Technical Guide to the Solubility of Ertugliflozin-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ertugliflozin-d5

Cat. No.: B12387321

[Get Quote](#)

This guide provides a comprehensive overview of the solubility of **Ertugliflozin-d5** in various solvents, targeted at researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental methodologies, and visualizations of key processes.

Note on Deuterated Form: Specific quantitative solubility data for **Ertugliflozin-d5** is not widely available in the public domain. However, the physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Ertugliflozin is presented here as a close and reliable proxy for the solubility of **Ertugliflozin-d5**. One source qualitatively states that **Ertugliflozin-d5** is soluble in methanol.^[1]

Data Presentation: Solubility of Ertugliflozin

The following table summarizes the known solubility of Ertugliflozin in various solvents. It is important to note that different sources may report varying solubility values, which can be attributed to differences in experimental conditions such as temperature, pH, and the solid-state form of the compound (e.g., crystalline vs. amorphous).

Solvent	Solubility (mg/mL)	Source(s)
Dimethyl Sulfoxide (DMSO)	~30	[2]
Dimethyl Sulfoxide (DMSO)	87	[3]
Ethanol	~30	[2]
Ethanol	87	[3]
Dimethyl Formamide (DMF)	~30	[2]
Water	10.8	[3]
Aqueous Buffers	Sparingly soluble	[2]
1:1 Ethanol:PBS (pH 7.2)	~0.5	[2]
Aqueous Media (pH 1.2 - 6.8)	~0.76 (pH independent)	[4]

Ertugliflozin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating it has high aqueous solubility and high membrane permeability.[4] The highest dose strength of 15 mg is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4]

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] The following protocol is a synthesized methodology based on established guidelines.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

- The active pharmaceutical ingredient (API), in this case, **Ertugliflozin-d5**.
- The desired solvent(s) of high purity.

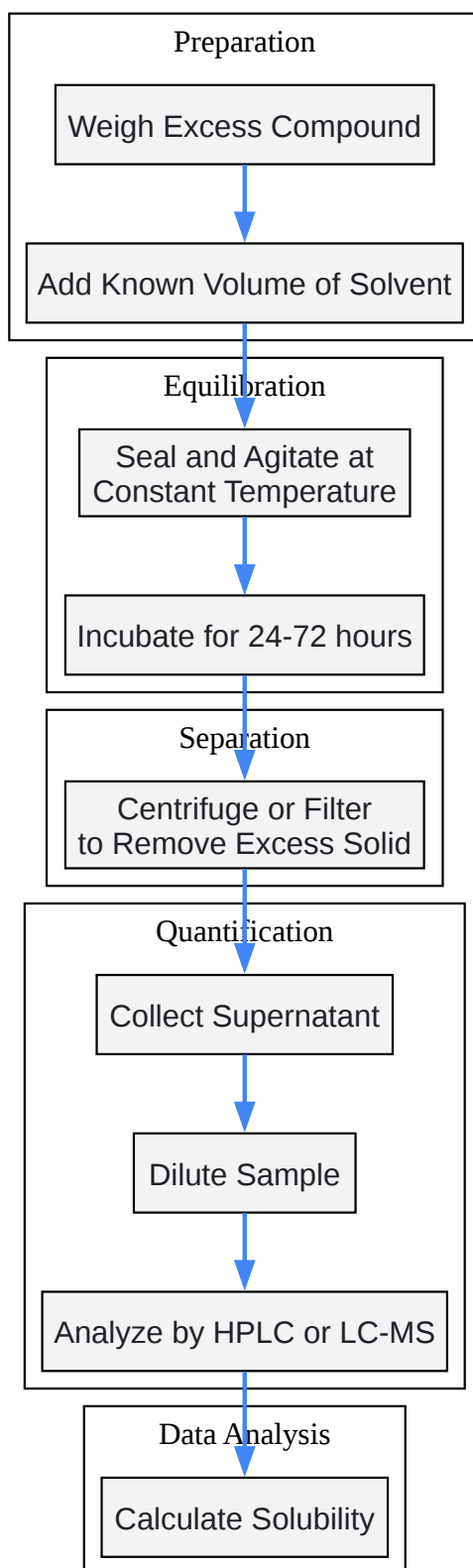
- Glass vials or flasks with tight-fitting stoppers.
- A calibrated analytical balance.
- A temperature-controlled orbital shaker or rotator.
- A centrifuge.
- Syringe filters (e.g., 0.45 μm pore size) compatible with the solvent.
- A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Mass Spectrometry, LC-MS).

Procedure:

- Preparation:
 - Ensure all glassware is clean and dry.
 - Prepare the solvent of interest. For aqueous solubility, use appropriate buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and maintain a constant temperature, typically 37 ± 1 °C for physiological relevance.[\[6\]](#)
- Sample Preparation:
 - Weigh an excess amount of the solid compound into a vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[\[5\]](#)
 - Add a known volume of the solvent to the vial.
- Equilibration:
 - Tightly seal the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker and agitate them. The agitation ensures adequate mixing and facilitates the dissolution process.

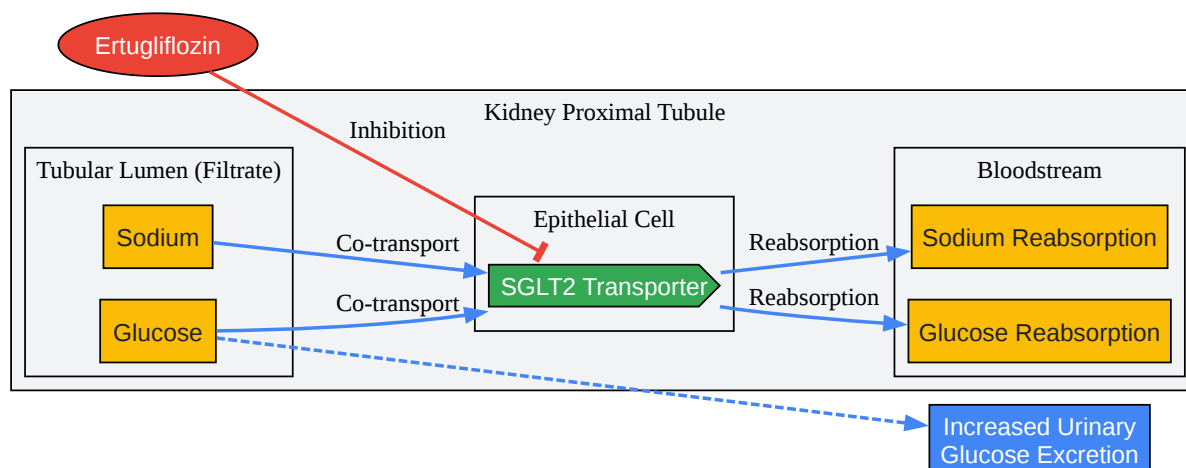
- Equilibration time can vary depending on the compound and solvent but is typically continued for a period sufficient to reach equilibrium, often 24 to 72 hours.^[7] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.^[6]
- Sample Separation:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
- Quantification:
 - Carefully take an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.
- Data Analysis:
 - Calculate the solubility of the compound in the solvent, expressed in mg/mL or other appropriate units, taking into account the dilution factor.
 - Perform the experiment in triplicate to ensure the reliability of the results.^[6]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.



[Click to download full resolution via product page](#)

Caption: Ertugliflozin inhibits SGLT2, blocking glucose reabsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ertugliflozin-D5 - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]

- 7. enamine.net [enamine.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Ertugliflozin-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387321#solubility-of-ertugliflozin-d5-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com